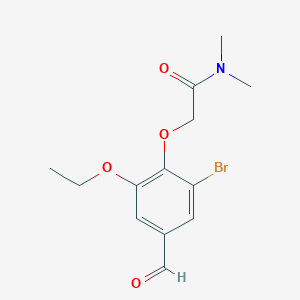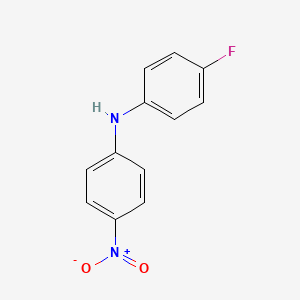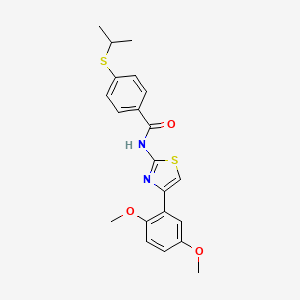
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide is a biochemical used for proteomics research . It has a molecular formula of C11H12BrNO4 and a molecular weight of 302.12 .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 302.12, and its molecular formula is C11H12BrNO4 . No further physical or chemical properties were found in the available sources.Scientific Research Applications
Synthesis and Pharmacological Evaluation
The chemical compound has been explored in the context of synthesizing new derivatives with potential pharmacological applications. For instance, Severina et al. (2020) synthesized S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as possible anticonvulsants. These derivatives were structurally confirmed using techniques like NMR and LC/MS, and their interaction with specific biotargets was studied through molecular-docking methods, revealing moderate anticonvulsant activity in certain compounds (Severina et al., 2020).
Ligand Transformations in Catalysis
The role of ligand transformations in catalysis has been another area of study. Bedford et al. (2003) investigated the performance of palladium catalysts in the Suzuki reaction, involving compounds with structural similarities to the subject compound. Their research demonstrated how ligand transformations can significantly impact catalytic activity (Bedford et al., 2003).
Oxidation Kinetics and Environmental Impact
The oxidation kinetics of bromophenols and the formation of brominated polymeric products, which might occur during water treatment with potassium permanganate, have been studied. Jiang et al. (2014) focused on how these processes affect freshwater environments, highlighting the importance of understanding the reactivity and fate of these compounds in water treatment scenarios (Jiang et al., 2014).
Inhibition of Enzymatic Activities
Research by Mikami et al. (2016) on bromophenols isolated from algae revealed their potential as inhibitors of glucose 6-phosphate dehydrogenase (G6PD), an enzyme involved in glucose metabolism. This study underscores the bioactivity of bromophenols in inhibiting specific enzymatic processes (Mikami et al., 2016).
Synthesis and Molecular Properties
The compound has been a subject of interest in synthesizing novel entities and studying their molecular properties. For instance, Albayrak et al. (2011) explored the tautomerism of a related compound in solvent media and the solid state, using experimental and computational methods. Such studies contribute to the understanding of molecular behavior and properties of these compounds (Albayrak et al., 2011).
properties
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-4-18-11-6-9(7-16)5-10(14)13(11)19-8-12(17)15(2)3/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLPYDYRJGFXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2920630.png)

![3-(Azidomethyl)bicyclo[4.1.0]heptane](/img/structure/B2920633.png)



![N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2920638.png)

![methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2920641.png)


![Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate](/img/structure/B2920649.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920652.png)